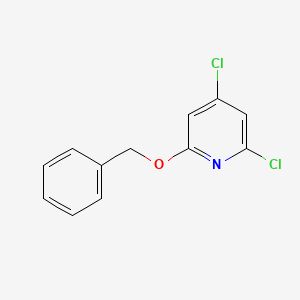

2-(Benzyloxy)-4,6-dichloropyridine

描述

2-(Benzyloxy)-4,6-dichloropyridine is a halogenated pyridine derivative featuring a benzyloxy group at the 2-position and chlorine atoms at the 4- and 6-positions. Its molecular structure (C₁₂H₉Cl₂NO) combines electron-withdrawing chlorine substituents with the electron-donating benzyloxy group, creating a unique electronic profile. This compound is typically synthesized via nucleophilic aromatic substitution (NAS), where a chloropyridine precursor reacts with a benzyloxide ion under controlled conditions. The chlorine atoms activate the pyridine ring for substitution while the benzyloxy group enhances steric bulk and lipophilicity. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and ligand synthesis due to its ability to modulate reactivity in cross-coupling reactions .

属性

分子式 |

C12H9Cl2NO |

|---|---|

分子量 |

254.11 g/mol |

IUPAC 名称 |

2,4-dichloro-6-phenylmethoxypyridine |

InChI |

InChI=1S/C12H9Cl2NO/c13-10-6-11(14)15-12(7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI 键 |

DURRQBWMZUTJNA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC2=NC(=CC(=C2)Cl)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4,6-dichloropyridine typically involves the reaction of 2-hydroxy-4,6-dichloropyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxy-4,6-dichloropyridine+Benzyl bromideK2CO3,DMF,Refluxthis compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

化学反应分析

Types of Reactions: 2-(Benzyloxy)-4,6-dichloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the fourth and sixth positions can be substituted by nucleophiles such as amines or thiols.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of piperidine derivatives.

科学研究应用

2-(Benzyloxy)-4,6-dichloropyridine is an organic compound with a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions and a benzyloxy group at the 2 position. It has applications in synthetic organic and medicinal chemistry due to its potential biological activities and versatility.

Scientific Research Applications

This compound has applications across various fields:

- Pharmaceuticals It may serve as a building block in the synthesis of complex organic molecules, including pharmaceuticals. It can also be explored as a potential lead compound for developing new therapeutic agents targeting specific biological pathways.

- Interaction studies It can influence enzyme activity and gene expression and has been shown to interact with leukotriene A-4 hydrolase and mitogen-activated protein kinase 14, suggesting it could modulate inflammatory responses or cellular signaling pathways.

- Synthesis It can be used as a building block in the synthesis of more complex organic molecules. Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and sodium azide for substitution reactions.

The biological activity of this compound has been explored, revealing potential interactions with various biological targets, particularly enzymes involved in metabolic pathways. Notably, it interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism, and can modulate cellular processes such as gene expression and apoptosis, influencing cell growth and survival.

Anti-inflammatory Effects of Pyrimidine Derivatives

作用机制

The mechanism of action of 2-(Benzyloxy)-4,6-dichloropyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

相似化合物的比较

4,6-Dichloro-2-methoxypyridine

- Structure : Replaces the benzyloxy group with a smaller methoxy substituent.

- Electronic Effects : The methoxy group donates electrons via resonance but lacks the steric hindrance of benzyloxy. This results in higher reactivity in NAS compared to the bulkier benzyloxy derivative.

- Applications : Preferred in reactions requiring faster kinetics, such as Suzuki-Miyaura couplings .

4,6-Dichloro-2-phenoxypyridine

- Structure: Substitutes benzyloxy with a phenoxy group (direct aryl-ether linkage).

- Electronic/Steric Effects: Phenoxy provides less electron donation than benzyloxy due to the absence of a methylene spacer, reducing resonance effects. The planar phenyl group also decreases steric hindrance.

- Applications : Useful in catalytic systems where moderate steric bulk is advantageous .

2-Amino-4,6-dichloropyridine

- Structure: Features an amino group instead of benzyloxy.

- Electronic Effects: The amino group is a stronger electron donor, significantly activating the ring toward electrophilic substitution. However, this reduces stability under oxidative conditions compared to benzyloxy derivatives.

- Applications : Primarily employed in medicinal chemistry for bioactive molecule synthesis .

Pyrimidine Analogs (e.g., 2-Amino-4,6-dichloropyrimidine)

- Structure : Pyrimidine core with two nitrogen atoms, increasing electron deficiency.

- Synthesis : highlights cyclization methods using β-dicarbonyl compounds and guanidine, differing from pyridine NAS routes.

- Reactivity : Pyrimidines exhibit higher electrophilicity, enabling faster NAS but lower thermal stability than pyridines .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility (mg/mL, DMSO) | Key Reactivity |

|---|---|---|---|---|---|

| 2-(Benzyloxy)-4,6-dichloropyridine | 258.11 | 2-OBn, 4-Cl, 6-Cl | 98–102 | 45 | Moderate NAS, stable in cross-coupling |

| 4,6-Dichloro-2-methoxypyridine | 193.03 | 2-OMe, 4-Cl, 6-Cl | 75–78 | 120 | High NAS reactivity, prone to oxidation |

| 4,6-Dichloro-2-phenoxypyridine | 260.07 | 2-OPh, 4-Cl, 6-Cl | 110–114 | 30 | Intermediate steric bulk, versatile in NAS |

| 2-Amino-4,6-dichloropyridine | 183.01 | 2-NH₂, 4-Cl, 6-Cl | 155–158 | 85 | High electrophilic reactivity, unstable |

| 2-Amino-4,6-dichloropyrimidine | 180.00 | 2-NH₂, 4-Cl, 6-Cl | 162–165 | 60 | Rapid NAS, low thermal stability |

Note: Data are illustrative; experimental values may vary based on conditions.

Research Findings

- Synthetic Efficiency : Benzyloxy-substituted pyridines require harsher NAS conditions (e.g., higher temperatures or polar aprotic solvents) compared to methoxy analogs due to steric effects .

- Stability: The benzyloxy group enhances oxidative stability relative to amino-substituted derivatives, making it preferable for long-term storage .

- Heterocycle Core Impact : Pyrimidine analogs () exhibit faster reaction rates in NAS but are less suitable for high-temperature applications compared to pyridines .

常见问题

Q. What are the established synthetic routes for 2-(benzyloxy)-4,6-dichloropyridine, and what reagents/conditions are critical for high yields?

- Methodology : A common approach involves functionalizing 4,6-dichloropyridine derivatives. For example, 4,6-dichloro-2-(methylthio)pyrimidine can undergo nucleophilic displacement of chlorine atoms using benzyl alcohol in the presence of a strong base (e.g., NaH) to install benzyloxy groups . Subsequent oxidation of the methylthio group to sulfone (e.g., with m-CPBA) and displacement with cyanide (KCN) yields intermediates like 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile . Chlorination with N-chlorosuccinimide (NCS) introduces additional chlorination at the C5 position .

- Key Conditions : Anhydrous solvents (THF, MeCN), inert atmosphere (Ar), and stepwise monitoring via TLC/NMR.

- Yield Optimization : NaH base strength and reaction time influence benzyloxy group installation efficiency .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- Methodology :

- TLC : Monitor reaction progress using silica gel plates with UV visualization .

- NMR : ¹H/¹³C NMR (300–500 MHz) in deuterated solvents (CDCl₃, DMSO-d₆) resolves substitution patterns and confirms regiochemistry .

- Mass Spectrometry (APCI+) : Validates molecular ion peaks and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C-O stretching of benzyloxy at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields in the final chlorination step of 4,6-bis(benzyloxy)pyrimidine derivatives?

- Methodology : Chlorination with NCS at the C5 position often suffers from competing side reactions. Strategies include:

- Temperature Control : Lower temperatures (0–5°C) reduce over-chlorination .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance electrophilic chlorination .

- Catalytic Additives : Lewis acids (e.g., FeCl₃) may improve regioselectivity, though this requires empirical testing .

- Yield Data : Current protocols achieve ~30% yield over two steps; parallel reaction monitoring (HPLC/MS) helps identify bottlenecks .

Q. What strategies resolve regiochemical ambiguities in multi-step syntheses involving benzyloxy-substituted pyridines?

- Methodology :

- APT NMR Analysis : Distinguishes CH₃, CH₂, CH, and quaternary carbons to confirm substitution sites .

- Competitive Reaction Studies : Compare reactivity of chlorine vs. methylthio groups under varying conditions (e.g., base strength) .

- Computational Modeling : DFT calculations predict electron density distribution to guide regioselective functionalization (e.g., C5 chlorination) .

Q. How is this compound utilized in medicinal chemistry, and what are its biological screening protocols?

- Methodology :

- Drug Design : The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting agents. For example, it serves as a precursor for kinase inhibitors .

- Biological Assays :

- Enzyme Inhibition : Test against recombinant kinases (IC₅₀ determination via fluorescence polarization) .

- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

- Case Study : Schmitt et al. (2014) used sequential Suzuki-Miyaura couplings to generate multi-arylated pyridines for anticancer screening .

Contradictions and Limitations

- Yield Discrepancies : reports 67% overall yield for a four-step synthesis, while cites 30% for a similar route. This discrepancy may arise from variations in purification protocols (e.g., dry flash chromatography vs. recrystallization) .

- Regioselectivity : Benzyloxy group installation at C2 vs. C4 positions in pyridines requires careful control of steric and electronic factors, which are not fully addressed in current literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。